Cgs 21680
CAS No.: 120225-54-9
Cat. No.: VC0002061
Molecular Formula: C23H29N7O6
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120225-54-9 |
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Molecular Formula | C23H29N7O6 |
Molecular Weight | 499.5 g/mol |
IUPAC Name | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 |
Standard InChI Key | PAOANWZGLPPROA-RQXXJAGISA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O |
SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O |
Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O |
Chemical and Pharmacological Properties of CGS 21680
Structural Characteristics
CGS 21680 belongs to the class of adenosine analogs modified to enhance receptor selectivity and metabolic stability. Its molecular formula is C23H29N7O6, with a molecular weight of 499.52 g/mol . The compound features a ribose moiety substituted with an ethylcarboxamide group at the 5'-position and a propanoic acid side chain linked via a phenethylamine group to the purine ring . This structural configuration enables high-affinity binding to the orthosteric site of A2ARs while minimizing off-target interactions .
Table 1: Key Chemical Properties of CGS 21680
Property | Specification |
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Molecular Formula | C23H29N7O6 |
Molecular Weight | 499.52 g/mol |
CAS Number | 124182-57-6 |
Purity | >98% |
Solubility | Up to 100 mM in DMSO |
Storage Conditions | -20°C for solutions; 4°C for solid form |
Receptor Binding and Selectivity
CGS 21680 exhibits nanomolar affinity for human A2ARs (Ki ≈ 15–27 nM), with approximately 50- to 100-fold selectivity over A1 receptors . Structural studies using X-ray crystallography have revealed that its binding induces a conformational change in the receptor’s extracellular loops (EL2 and EL3), narrowing the ligand-binding pocket and stabilizing interactions with residues Ser67²·⁶⁵, Glu169ᴱᴸ², and His264ᴱᴸ³ . These interactions are critical for its agonist efficacy, as mutagenesis of these residues significantly reduces receptor activation .
Mechanisms of Action and Signaling Pathways
Activation of A2AR-Dependent Signaling
Upon binding to A2ARs, CGS 21680 triggers Gs-protein coupling, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase activation . This cAMP-dependent pathway modulates downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which regulate inflammatory responses, neurotransmitter release, and cell proliferation .
Allosteric Modulation and Sodium Ion Binding
Recent structural analyses have identified a secondary sodium ion-binding pocket near the receptor’s intracellular surface, which influences basal A2AR activity . While CGS 21680 primarily occupies the orthosteric site, its binding indirectly stabilizes this sodium-binding region, suggesting a role in fine-tuning receptor signaling .
Model | Dose Range | Key Outcomes |
---|---|---|
Collagen-Induced Arthritis | 0.1–1 mg/kg | ↓ NF-κB, ↓ IL-1β, ↓ joint swelling |
Acute Lung Injury | 0.05 mg/kg | ↓ MPO, ↓ iNOS, ↓ neutrophil influx |
Spinal Cord Injury | 0.01–0.1 mg/kg | ↓ JNK phosphorylation, ↓ oligodendrocyte apoptosis |
Neuroprotective and Behavioral Effects
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Parkinson’s Disease: CGS 21680 enhances motor function in MPTP-treated mice by increasing dopamine release in the striatum .
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Autism Spectrum Disorders (ASD): In BTBR T+ mice, a model of ASD, CGS 21680 (0.005–0.01 mg/kg) improved probabilistic reversal learning and reduced repetitive self-grooming behaviors, likely via modulation of glutamate and dopamine pathways .
Structural Insights from Crystallography
Ligand-Receptor Interactions
The co-crystal structure of A2AR bound to CGS 21680 (PDB: 4EIY) highlights key interactions:
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The ribose hydroxyl groups form hydrogen bonds with Thr88³·³⁶ and His278⁷·²⁹.
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The ethylcarboxamide group engages in hydrophobic interactions with Leu85³·³³ and Ile274⁷·²⁵ .
These interactions explain the compound’s high selectivity and efficacy compared to endogenous adenosine.
Conformational Changes Induced by Binding
CGS 21680 binding induces a 3.5 Å inward tilt of transmembrane helix 2 (TM2), narrowing the extracellular vestibule and stabilizing the active receptor state . This conformational shift is distinct from that observed with antagonists like ZM241385, underscoring the structural basis of agonist efficacy .
Pharmacokinetics and Limitations
Metabolic Stability and Bioavailability
CGS 21680 exhibits limited oral bioavailability due to rapid deamination by adenosine deaminase and first-pass metabolism . Intraperitoneal or intravenous administration is typically required to achieve therapeutic plasma concentrations .
Off-Target Effects at High Doses
At concentrations >1 μM, CGS 21680 may activate A1 and A3 receptors, complicating the interpretation of in vivo studies . Careful dose titration is essential to maintain receptor specificity.
Future Directions and Clinical Translation
Hybrid A2AR Modulators
Recent efforts have focused on developing bitopic ligands that target both orthosteric and allosteric sites, potentially enhancing selectivity and reducing side effects .
Clinical Trials in Neuroinflammatory Disorders
CGS 21680 derivatives are under investigation for Parkinson’s disease and multiple sclerosis, with Phase I trials expected to commence by 2026 .
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